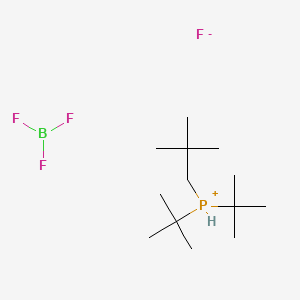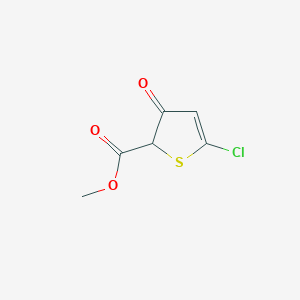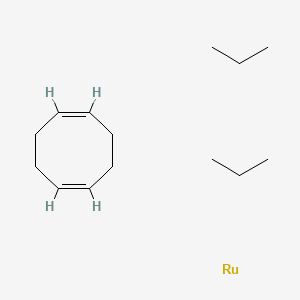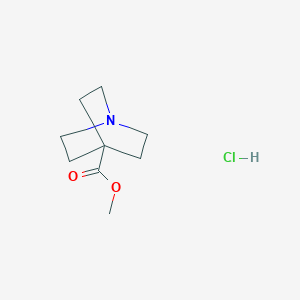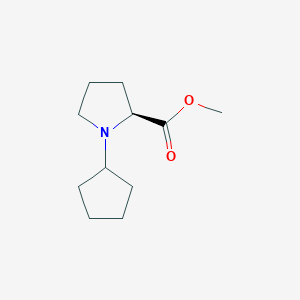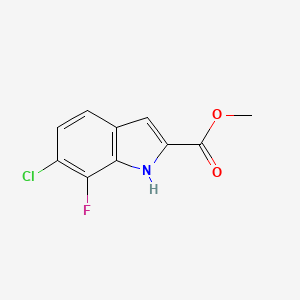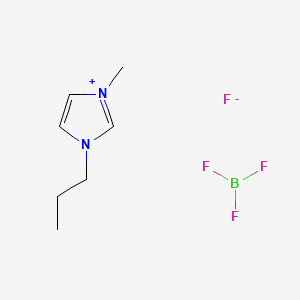
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is a compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride typically involves the reaction of 1-methylimidazole with propyl halides to form 1-methyl-3-propylimidazolium salts. These salts are then reacted with trifluoroborane and fluoride sources under controlled conditions to yield the desired compound. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where the fluoride or trifluoroborane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state imidazolium compounds, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique ionic liquid properties.
Biology: The compound is explored for its potential use in biological systems, including enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
作用機序
The mechanism of action of 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride involves its interaction with molecular targets and pathways. The compound can stabilize transition states in chemical reactions, enhance the solubility of reactants, and facilitate electron transfer processes. In biological systems, it may interact with proteins and enzymes, altering their structure and function to achieve desired effects.
類似化合物との比較
- 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Methyl-3-propylimidazolium tetrafluoroborate
- 1-Methyl-3-propylimidazolium iodide
Comparison: 1-Methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride is unique due to its specific combination of trifluoroborane and fluoride groups, which impart distinct properties such as higher thermal stability and unique reactivity compared to similar compounds. Its ionic liquid nature also makes it an excellent solvent and catalyst in various applications, setting it apart from other imidazolium-based compounds.
特性
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoroborane;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF3.FH/c1-3-4-9-6-5-8(2)7-9;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUSAALWKBVIRU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCCN1C=C[N+](=C1)C.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
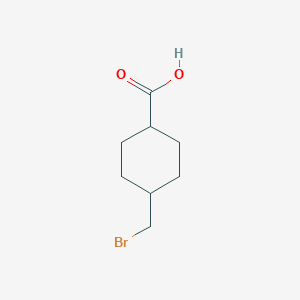
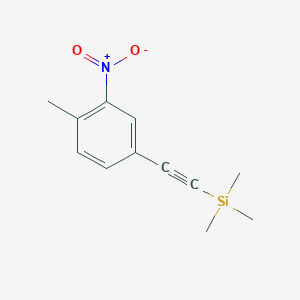
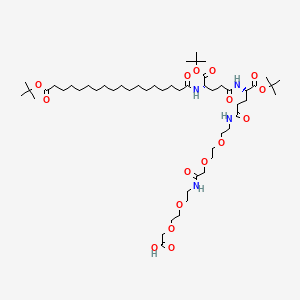
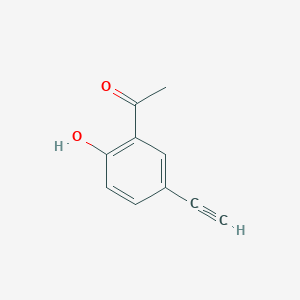
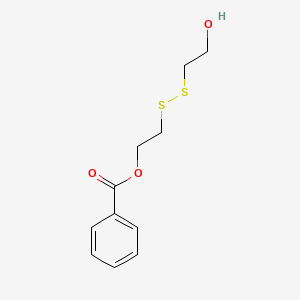
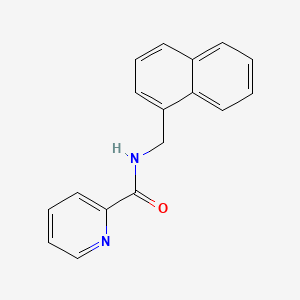
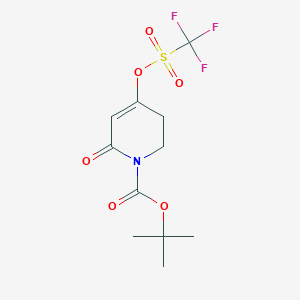
![8-Bromo-3-(3-bromopyridin-2-YL)imidazo[1,5-A]pyridine](/img/structure/B8245128.png)
